![molecular formula C10H12N4S B1392591 N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine CAS No. 1242984-07-1](/img/structure/B1392591.png)
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine
Overview
Description
“N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive application as structural units of biologically active molecules and are useful intermediates in medicinal chemistry . They have been found to exhibit various biological activities due to the presence of N–C–S– moiety .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The structures’ geometry and physiochemical properties of 1,3,4-thiadiazole molecules were investigated using DFT calculations (b3lyp/6-311++G (d,p)) .
Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine” were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
Scientific Research Applications
Pesticide Intermediate
This compound serves as an important intermediate in the synthesis of phenylamine class insecticides such as butachlor .
Synthesis of Dyes
It is utilized in the synthesis of dyes, contributing to the development of new colorants for various industrial applications .
Fluorescent Brightening Agents
The compound is also used in creating fluorescent brightening agents that enhance the brightness and whiteness of materials .
Photosensitive Materials
Due to the presence of sulfur atoms, it finds application in the construction of photosensitive materials .
Photovoltaic Materials
It is employed as a building block for photovoltaic materials due to its light-absorbing properties .
Electrochemical Sensors
The compound is used in electrochemical sensors for detecting various chemical species .
Antimicrobial Agents
Derivatives of this compound have shown considerable antibacterial activity against certain bacterial strains .
Polymer Modification
It has been used to modify polymers like chitosan, enhancing their properties for potential biomedical applications .
Mechanism of Action
Target of Action
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . The primary targets of these compounds are often associated with various biological activities, including antimicrobial, antifungal, and antitumor properties . .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives often involves interactions with their targets that lead to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit copper corrosion . .
Biochemical Pathways
1,3,4-thiadiazole derivatives can affect various biochemical pathways. For example, some derivatives have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial metabolic pathways . .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives can vary based on their specific targets and mode of action. Some derivatives have been found to exhibit antibacterial activity , suggesting they may lead to the death of bacterial cells.
properties
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14(8-6-4-3-5-7-8)10-13-12-9(11)15-10/h3-7H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAIPLQBOOHEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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